Apixaban-13C-D3

Übersicht

Beschreibung

Apixaban-13C-d3 ist eine markierte Verbindung, die hauptsächlich als interner Standard für die Quantifizierung von Apixaban mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet wird. Apixaban selbst ist ein oral bioverfügbarer, selektiver Inhibitor von freiem und Prothrombinase-gebundenem Faktor Xa, der zur Vorbeugung und Behandlung thromboembolischer Erkrankungen eingesetzt wird .

Herstellungsmethoden

Die Herstellung von this compound beinhaltet die Einarbeitung von Kohlenstoff-13- und Deuterium-Isotopen in das Apixaban-Molekül. Dies wird typischerweise durch synthetische Verfahren erreicht, die die Verwendung markierter Vorläuferstoffe beinhalten. Industrielle Produktionsmethoden verwenden oft automatisierte Probenvorbereitungsstrategien, darunter Proteinpräzipitation, unterstützte Flüssigextraktion und Festphasenextraktion .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Dies beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es dient als interner Standard in der analytischen Chemie für die Quantifizierung von Apixaban in verschiedenen Proben.

Biologie: Es wird in Studien zum Metabolismus und zur Pharmakokinetik von Apixaban verwendet.

Medizin: Es unterstützt die Entwicklung und Prüfung von Antikoagulanzientherapien.

Industrie: Es wird zur Qualitätskontrolle und Validierung von pharmazeutischen Produkten eingesetzt

Wirkmechanismus

This compound übt, wie Apixaban, seine Wirkung durch selektive Hemmung des Faktors Xa in seiner freien und gebundenen Form aus. Diese Hemmung verhindert die Umwandlung von Prothrombin in Thrombin, wodurch die Bildung von Blutgerinnseln reduziert wird. Zu den molekularen Zielstrukturen gehören Faktor Xa und Prothrombinase, und die beteiligten Pfade sind in erster Linie mit der Gerinnungskaskade verbunden .

Wissenschaftliche Forschungsanwendungen

Apixaban-13C-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as an internal standard in analytical chemistry for the quantification of apixaban in various samples.

Biology: It is used in studies involving the metabolism and pharmacokinetics of apixaban.

Medicine: It aids in the development and testing of anticoagulant therapies.

Industry: It is utilized in the quality control and validation of pharmaceutical products

Wirkmechanismus

Target of Action

Apixaban-13C-D3, also known as Apixaban 13CD3 or Apixaban-13C, d3, is a highly selective, orally bioavailable, and reversible direct inhibitor of both free and clot-bound factor Xa . Factor Xa plays a crucial role in the coagulation cascade, catalyzing the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .

Mode of Action

This compound selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . It also inhibits prothrombinase . These effects prevent the formation of a thrombus , thereby reducing the risk of thromboembolic diseases.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots . This has downstream effects on the entire coagulation pathway, ultimately reducing the risk of thromboembolic events.

Pharmacokinetics

This compound has an absolute oral bioavailability of approximately 50% . The exposure to this compound increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total this compound clearance occurring via renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of thrombus formation. By inhibiting factor Xa, it disrupts the coagulation cascade, preventing the formation of fibrin clots . This reduces the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and deep vein thrombosis (DVT) leading to pulmonary embolism (PE), including in patients after a hip or knee replacement surgery .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy due to potential drug-drug interactions . The pharmacodynamic effect of this compound is closely correlated with its plasma concentration .

Biochemische Analyse

Biochemical Properties

Apixaban-13C-D3 plays a crucial role in biochemical reactions as a selective inhibitor of both free and prothrombinase-bound factor Xa. It interacts with factor Xa, an enzyme in the coagulation cascade, by binding to its active site and inhibiting its activity. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . The compound’s high specificity and binding affinity to factor Xa make it an effective tool in studying the pharmacokinetics and pharmacodynamics of Apixaban.

Cellular Effects

This compound influences various cellular processes by inhibiting factor Xa activity. This inhibition affects cell signaling pathways involved in coagulation and thrombosis. By reducing thrombin generation, this compound indirectly impacts platelet activation and aggregation, which are critical steps in clot formation . Additionally, the compound may influence gene expression related to coagulation factors and other proteins involved in hemostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of factor Xa, a serine protease in the coagulation cascade. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin . The inhibition of factor Xa by this compound is both selective and reversible, allowing for precise control over the coagulation process. The compound’s structure, which includes labeled carbon and deuterium atoms, facilitates its detection and quantification in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, with a shelf life of up to four years . Its activity may decrease over time if not stored properly. Long-term studies in vitro and in vivo have shown that this compound maintains its inhibitory effects on factor Xa, although the extent of inhibition may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses leading to more significant inhibition of factor Xa activity . Excessive doses may result in adverse effects such as prolonged bleeding times and impaired hemostasis. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 . These enzymes facilitate the O-demethylation, hydroxylation, and sulfation of the compound, leading to its biotransformation and elimination. The metabolic pathways of this compound are similar to those of Apixaban, providing insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is orally bioavailable and rapidly absorbed, with a maximum concentration occurring a few hours after administration . The compound is distributed in the bloodstream and reaches target sites, such as the liver and kidneys, where it exerts its anticoagulant effects. Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with factor Xa. The compound’s activity is influenced by its localization, as it needs to be in proximity to factor Xa to exert its inhibitory effects

Vorbereitungsmethoden

The preparation of Apixaban-13C-d3 involves the incorporation of carbon-13 and deuterium isotopes into the apixaban molecule This is typically achieved through synthetic routes that involve the use of labeled precursorsIndustrial production methods often employ automated sample preparation strategies, including protein precipitation, supported-liquid extraction, and solid-phase extraction .

Analyse Chemischer Reaktionen

Apixaban-13C-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Vergleich Mit ähnlichen Verbindungen

Apixaban-13C-d3 ist aufgrund seiner Isotopenmarkierung einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Ähnliche Verbindungen umfassen:

Rivaroxaban-13C-d3: Ein weiteres markiertes Antikoagulans, das als interner Standard verwendet wird.

Edoxaban-13C-d3: Eine markierte Version von Edoxaban, die für ähnliche Zwecke verwendet wird.

Dabigatran-13C-d3: Eine markierte Version von Dabigatran, die ebenfalls als interner Standard in analytischen Studien verwendet wird.

Diese Verbindungen haben ähnliche Anwendungen, unterscheiden sich aber in ihren spezifischen molekularen Strukturen und Zielstrukturen.

Biologische Aktivität

Apixaban 13CD3 is a deuterated form of the direct oral anticoagulant apixaban, which is primarily used for the prevention and treatment of thromboembolic disorders. This article delves into the biological activity of Apixaban 13CD3, focusing on its pharmacodynamics, mechanisms of action, clinical implications, and research findings.

Overview of Apixaban

Apixaban is a selective inhibitor of factor Xa, an essential component in the coagulation cascade. By inhibiting factor Xa, apixaban reduces thrombin generation and ultimately decreases fibrin formation, which is crucial in preventing clot formation. The introduction of deuterated forms like Apixaban 13CD3 aims to enhance the pharmacokinetic properties and metabolic stability of the compound.

Apixaban exerts its anticoagulant effect by:

- Inhibition of Factor Xa : Apixaban binds directly to factor Xa, preventing its conversion to thrombin from prothrombin.

- Reduction of Thrombin Generation : By inhibiting factor Xa, apixaban indirectly reduces thrombin levels, leading to decreased fibrinogen conversion to fibrin.

- Impact on Thrombin Generation Assays : Studies have shown that apixaban significantly affects parameters such as peak thrombin generation and area under the curve (AUC) in thrombin generation assays (TG) .

Pharmacokinetics

The pharmacokinetic profile of Apixaban 13CD3 is characterized by:

- Absorption : Rapid absorption post-administration.

- Distribution : High volume of distribution due to extensive binding to plasma proteins.

- Metabolism : Primarily metabolized by CYP3A4 and P-glycoprotein pathways.

- Excretion : Renal and fecal pathways contribute to elimination.

The introduction of deuterium in Apixaban 13CD3 enhances its metabolic stability and may alter its pharmacokinetic parameters favorably.

Key Research Insights

- Thrombin Generation Assay Correlation :

- Patient Demographics in Clinical Trials :

- Comparative Efficacy :

Table 1: Patient Characteristics in Clinical Studies

| Characteristic | Value |

|---|---|

| Total Patients | 932 |

| Median Age | 75 years |

| Female Percentage | 41.5% |

| Drug Distribution | Rivaroxaban (300), Apixaban (220), Edoxaban (39) |

Table 2: Thrombin Generation Parameters

| Parameter | Correlation Coefficient (r) | Sensitivity (%) |

|---|---|---|

| Peak Thrombin Generation | -0.72 | 49 |

| Area Under Curve (AUC) | -0.55 | 29 |

| Lag Time | 0.80 | 64 |

| Anti-Xa Assay | N/A | 95 |

Case Study 1: Efficacy in Elderly Patients

A cohort study analyzed the effects of Apixaban in elderly patients with atrial fibrillation. Results indicated a significant reduction in stroke risk without an increase in major bleeding events, supporting its use in this demographic.

Case Study 2: Monitoring Anticoagulation

In another clinical setting, patients receiving Apixaban were monitored using anti-Xa assays, revealing that those with higher concentrations had lower rates of thromboembolic complications compared to those with subtherapeutic levels .

Eigenschaften

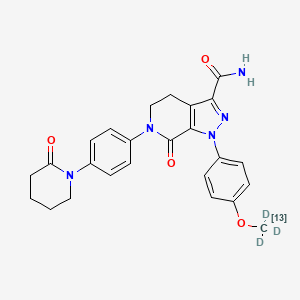

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.